

Off-Target Effects of Novel GPR40 Agonists: A Technical Guide

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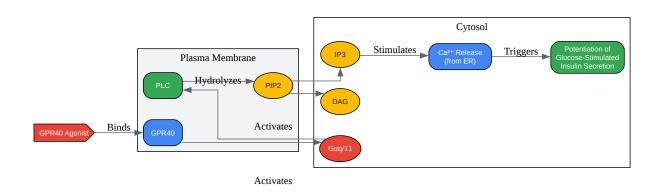
For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of GPR40 on pancreatic β -cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[4][5] However, the development of GPR40 agonists has been hampered by off-target effects, most notably the hepatotoxicity that led to the termination of phase III clinical trials for fasiglifam (TAK-875). This technical guide provides an in-depth analysis of the off-target effects of novel GPR40 agonists, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Canonical GPR40 Signaling Pathway

GPR40 is predominantly coupled to the G α q/11 subunit of heterotrimeric G proteins. Upon agonist binding, G α q/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion.





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Caption: Canonical GPR40 signaling pathway leading to insulin secretion.

Off-Target Liabilities of GPR40 Agonists: The Case of Fasiglifam (TAK-875)

The clinical development of the GPR40 agonist fasiglifam (TAK-875) was halted due to concerns about liver safety. Subsequent research has elucidated several potential mechanisms for this hepatotoxicity, which are believed to be off-target effects.

Mechanisms of Fasiglifam-Induced Hepatotoxicity

The liver toxicity of fasiglifam is not considered a class effect of GPR40 agonism but rather is attributed to the specific chemical properties of the molecule. The proposed mechanisms include:

Formation of Reactive Metabolites: Fasiglifam undergoes metabolism to form a reactive acyl
glucuronide. This metabolite can covalently bind to cellular proteins, leading to cellular stress
and toxicity.

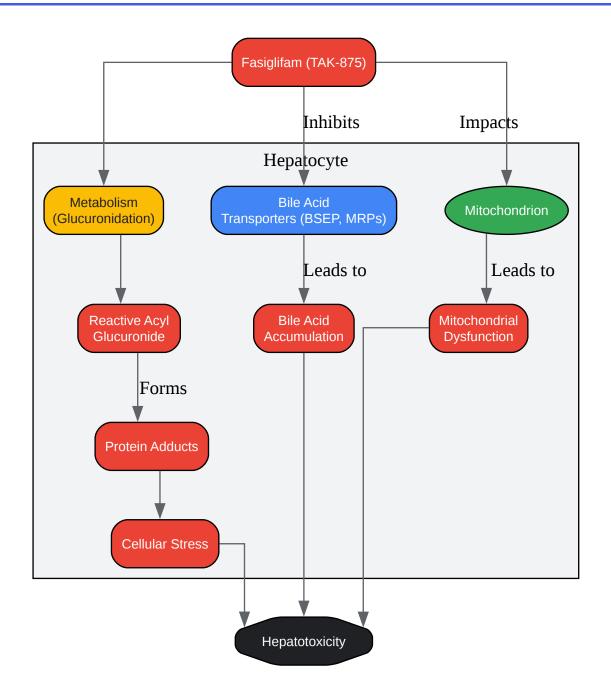




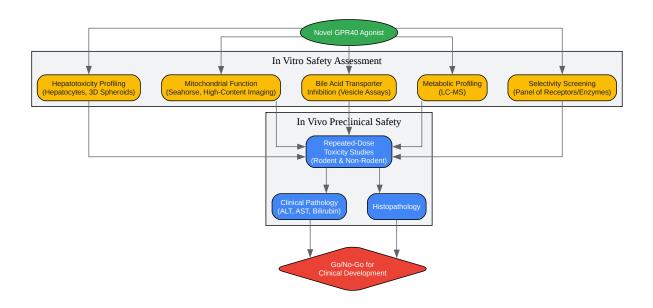


- Inhibition of Bile Acid Transporters: Fasiglifam and its metabolites have been shown to inhibit key bile acid transporters in the liver, such as the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs). Inhibition of these transporters can lead to the accumulation of cytotoxic bile acids within hepatocytes.
- Mitochondrial Dysfunction: Studies have indicated that fasiglifam can impair mitochondrial respiration in hepatocytes, potentially leading to cellular energy depletion and oxidative stress.









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References

- 1. researchgate.net [researchgate.net]
- 2. Structure—Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs -PMC [pmc.ncbi.nlm.nih.gov]



- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40
 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and
 LY2922470) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
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